2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine
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Overview
Description
2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated organic compound characterized by the presence of a trifluoromethyl group and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine typically involves the reaction of pyrimidine derivatives with trifluoroacetylating agents. One common method includes the use of trifluoroacetic anhydride in the presence of a base, such as triethylamine, to introduce the trifluoromethyl group onto the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in aprotic solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals
Mechanism of Action
The mechanism by which 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
2,2,2-Trifluoro-1-(pyrimidin-5-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine.
1-(pyridin-2-yl)ethan-1-imine: Contains a pyridine ring instead of a pyrimidine ring.
2-(4-fluorophenyl)ethan-1-amine: Features a fluorophenyl group instead of a trifluoromethyl group .
Uniqueness: The presence of the trifluoromethyl group in 2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine imparts unique chemical properties, such as increased stability and lipophilicity, which are not observed in its analogs. This makes it particularly valuable in applications requiring enhanced membrane permeability and metabolic stability .
Biological Activity
2,2,2-Trifluoro-1-(pyrimidin-4-yl)ethan-1-amine is a fluorinated organic compound that has garnered attention for its potential biological activities. Characterized by a trifluoromethyl group and a pyrimidine ring, this compound's unique structural features enhance its lipophilicity and metabolic stability, making it an intriguing candidate for pharmaceutical applications.
- Chemical Formula : C6H6F3N3
- Molecular Weight : 177.12 g/mol
- Structure : The trifluoromethyl group increases the compound's affinity for hydrophobic environments, which is crucial for interactions with biological targets.
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interactions with various enzymes and receptors. The trifluoromethyl group plays a critical role in enhancing binding affinities to hydrophobic pockets within proteins, potentially increasing therapeutic efficacy.
The compound is believed to modulate biological pathways by:
- Binding to specific enzymes and receptors.
- Influencing metabolic processes through its interactions with biomolecules.
Antimicrobial Activity
A study highlighted the compound's potential as an antimicrobial agent. It was tested against several bacterial strains, demonstrating varying degrees of efficacy. The following table summarizes the minimum inhibitory concentrations (MIC) observed:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 0.5 |
Escherichia coli | 1.0 |
Klebsiella pneumoniae | 2.0 |
Enterococcus faecalis | 1.5 |
These results indicate that the compound possesses notable antibacterial properties, particularly against Gram-positive bacteria.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have shown that modifications to the pyrimidine ring or the trifluoromethyl group can significantly affect biological activity. For instance, derivatives with additional functional groups demonstrated enhanced potency against certain pathogens compared to the parent compound.
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2,2,2-Trifluoro-1-(pyridin-4-yl)ethan-1-amine | Pyridine ring | Lacks the additional nitrogen atom in the ring compared to pyrimidine |
2,2,2-Trifluoro-N-(pyridinyl)acetamide | Acetamide functional group | Different functional group affects solubility and reactivity |
4-(Trifluoromethyl)pyrimidine | Trifluoromethyl group on pyrimidine | Simpler structure without amine functionality |
The combination of a trifluoromethyl group with a pyrimidine ring provides distinct chemical properties such as increased lipophilicity and metabolic stability compared to similar compounds.
Properties
Molecular Formula |
C6H6F3N3 |
---|---|
Molecular Weight |
177.13 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-pyrimidin-4-ylethanamine |
InChI |
InChI=1S/C6H6F3N3/c7-6(8,9)5(10)4-1-2-11-3-12-4/h1-3,5H,10H2 |
InChI Key |
BNPCEXZTLVFRFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN=C1C(C(F)(F)F)N |
Origin of Product |
United States |
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